1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC17988554
Molecular Formula: C13H5F5INO3
Molecular Weight: 445.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H5F5INO3 |
|---|---|
| Molecular Weight | 445.08 g/mol |
| IUPAC Name | 1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C13H5F5INO3/c14-8-3-6(13(16,17)18)4-9(15)12(8)23-11-5-7(19)1-2-10(11)20(21)22/h1-5H |
| Standard InChI Key | RLXVWAIYZNBOCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene, reflects its biphenyl ether backbone with distinct substituents (Table 1) . The molecular formula C₁₃H₅F₅INO₃ corresponds to a molecular weight of 445.08 g/mol, as computed by PubChem .
Table 1: Key Identifiers of 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene | |
| Molecular Formula | C₁₃H₅F₅INO₃ | |
| Molecular Weight | 445.08 g/mol | |
| CAS Registry Number | 2244088-49-9 | |
| SMILES | C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)N+[O-] |
The SMILES notation delineates a benzene ring (A) substituted with fluorine at positions 1 and 3, a trifluoromethyl group at position 5, and a phenoxy group at position 2. The phenoxy ring (B) bears iodine at position 5 and a nitro group at position 2 .
Synthesis and Manufacturing
General Synthetic Strategy
The compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction between a fluoronitroarene and a halogenated phenol (Figure 1) . A representative pathway involves:
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Reagents: 2-Bromo-3-fluorophenol and 5-iodo-2-nitrofluorobenzene.
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Base: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes SNAr efficiency |
| Solvent | DMF | Enhances nucleophilicity |
| Reaction Time | 18 hours | Balances conversion and side reactions |
Yields typically range from 72–85%, with purity achieved via recrystallization from dichloromethane and petroleum ether .
Challenges in Scale-Up
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Iodine Stability: The C–I bond’s susceptibility to homolytic cleavage necessitates strict temperature control.
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Nitro Group Reactivity: Competitive reduction of the nitro group may occur under elevated temperatures, requiring stoichiometric precision .
Physicochemical Properties
Solubility and Stability
The compound exhibits lipophilicity (predicted logP = 3.8) due to its trifluoromethyl and iodine substituents, favoring solubility in organic solvents like DCM and THF. Aqueous solubility is negligible (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal instability .
Spectroscopic Data
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